4'-Hydroxy Nimesulide-d3 is a deuterated derivative of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound is primarily used in pharmacokinetic studies to trace the metabolic pathways of Nimesulide in biological systems. Its deuterated nature enhances its stability and allows for precise tracking in metabolic research.
4'-Hydroxy Nimesulide-d3 is synthesized from its parent compound, Nimesulide, through deuteration processes. The compound is commercially available from various chemical suppliers and is utilized extensively in scientific research.
4'-Hydroxy Nimesulide-d3 falls under the classification of pharmaceuticals, specifically as an anti-inflammatory agent. It is categorized within the broader class of non-steroidal anti-inflammatory drugs.
The synthesis of 4'-Hydroxy Nimesulide-d3 typically involves the deuteration of 4'-Hydroxy Nimesulide. This can be achieved through catalytic hydrogen-deuterium exchange reactions.
The molecular formula for 4'-Hydroxy Nimesulide-d3 is C_13H_12D_3N_3O_5S. It contains a hydroxyl group, a nitro group, and a sulfonamide moiety, which are characteristic of its structure.
4'-Hydroxy Nimesulide-d3 can undergo several types of chemical reactions:
The mechanism of action for 4'-Hydroxy Nimesulide-d3 mirrors that of its parent compound. It primarily inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4'-Hydroxy Nimesulide-d3 reduces inflammation and alleviates pain.
Relevant data indicate that the compound's physical and chemical properties make it suitable for various analytical applications .
4'-Hydroxy Nimesulide-d3 has several significant applications in scientific research:
4'-Hydroxy Nimesulide-d3 is a deuterium-labeled analog of 4'-hydroxy nimesulide, the primary pharmacologically active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) nimesulide. This deuterated compound incorporates three deuterium atoms (trideteriomethyl group) at the methylsulfonyl moiety, resulting in a molecular weight of 327.33 g/mol compared to 324.31 g/mol for the non-deuterated metabolite [3] [5]. Its design leverages isotopic labeling to create an internal standard with near-identical chemical properties to the native metabolite, while exhibiting a distinct mass spectrometric signature. This strategic molecular modification addresses critical challenges in bioanalytical quantification, particularly in separating endogenous matrix components from target analytes during LC-MS/MS analysis of biological samples [5] [6]. The compound serves as an indispensable tool for elucidating the complex metabolic pathways of nimesulide and provides mechanistic insights into its pharmacological and toxicological profiles without the interpretive complications introduced by metabolic interconversions in vivo.
4'-Hydroxy Nimesulide-d3 (chemical name: N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide-d3) possesses the systematic molecular formula C₁₃H₉D₃N₂O₆S, with precise deuterium substitution at the methylsulfonyl group (-SO₂CD₃) [5]. This targeted deuteration maintains the core pharmacophore structure—comprising the 4-nitrophenoxy scaffold and 4'-hydroxylation site—while introducing a predictable +3 Da mass shift essential for mass spectrometric differentiation. The deuterium atoms exhibit negligible influence on the compound's chemical reactivity, chromatographic behavior, and protein-binding characteristics compared to the protiated analog, but significantly reduce metabolic vulnerability at the methylsulfonyl site.
Spectroscopic characterization reveals signature absorption maxima in the UV spectrum at approximately 225 nm and 310 nm, corresponding to the π→π* transitions of the aromatic systems and n→π* transitions of the nitro group, respectively. Nuclear magnetic resonance (NMR) analysis shows anticipated signal suppression in the methylsulfonyl region (δ ~3.2-3.5 ppm) due to deuterium substitution, while preserving the characteristic aromatic proton patterns between δ 6.8-8.2 ppm [5]. High-resolution mass spectrometry typically displays the protonated molecular ion [M+H]+ at m/z 326.12, with key fragment ions at m/z 245.10 (loss of -SO₂CD₃) and m/z 229.08 (subsequent loss of oxygen from the nitro group) [5].
Table 1: Molecular Properties of 4'-Hydroxy Nimesulide-d3
Property | Specification |
---|---|
CAS Registry Number | Not Assigned (Parent: 109032-22-6) [3] |
Molecular Formula | C₁₃H₉D₃N₂O₆S |
Molecular Weight | 327.33 g/mol |
Deuterium Position | Methylsulfonyl group (-SO₂CD₃) |
Precursor Ion (ESI+) | [M+H]+ m/z 326.12 |
Characteristic Fragments | m/z 245.10, 229.08 |
Isotopic Purity | Typically >98% atom D |
4'-Hydroxy Nimesulide-d3 serves as an essential internal standard for the precise quantification of nimesulide and its major metabolite, 4'-hydroxy nimesulide, in complex biological matrices. Its near-identical physicochemical properties to the analyte ensure co-elution during chromatographic separation while the 3 Da mass difference enables unambiguous differentiation in mass detectors [5] [6]. This dual advantage is critical for achieving high analytical accuracy in pharmacokinetic studies, particularly given the extensive first-pass metabolism of nimesulide, where approximately 70% of metabolites undergo urinary excretion and 20% fecal elimination [1] [5].
In validated LC-MS/MS methodologies, 4'-Hydroxy Nimesulide-d3 facilitates sensitive quantification of the native metabolite down to 10 ng/mL in human plasma when employing liquid-liquid extraction techniques [5]. The deuterated standard corrects for matrix effects, recovery variations, and ionization efficiency fluctuations during mass spectrometric detection. For example, a typical analytical method employs multiple reaction monitoring (MRM) transitions of m/z 323.00 → 245.00 for 4'-hydroxy nimesulide, while the deuterated internal standard is monitored at m/z 326.12 → 248.10 [5]. This approach achieves a linear dynamic range spanning 10–6000 ng/mL, covering therapeutic and supratherapeutic concentrations encountered in clinical studies.
Table 2: Bioanalytical Applications in LC-MS/MS Methods
Application Context | Function | Performance Metrics |
---|---|---|
Human Plasma Quantification | Internal Standard | LLOQ: 10 ng/mL; Linearity: 10-6000 ng/mL |
Pharmacokinetic Profiling | Tracer for Metabolic Clearance | Inter-day Precision: <15% RSD |
Metabolic Stability Assays | Normalization Standard | Matrix Effect Correction: 85-115% |
Tissue Distribution Studies | Reference for Extraction Efficiency | Recovery: >90% |
4'-Hydroxy Nimesulide-d3 provides critical insights into the metabolic activation and disposition pathways of its parent drug, nimesulide. Unlike nimesulide, which undergoes extensive hepatic metabolism primarily via cytochrome P450 2C9 (CYP2C9)-mediated 4'-hydroxylation, the deuterated metabolite serves as a stable reference point for tracking these biotransformation processes [1] [8]. Pharmacokinetic studies utilizing this deuterated analog have demonstrated that 4'-hydroxy nimesulide retains significant pharmacological activity, contributing to the overall therapeutic effects observed with nimesulide administration, particularly its anti-inflammatory and analgesic properties [3].
Comparative metabolic studies reveal distinct mitochondrial interactions: Nimesulide directly uncouples oxidative phosphorylation at concentrations ≥50 μM, whereas 4'-hydroxy nimesulide lacks this uncoupling property. However, both compounds demonstrate concentration-dependent effects on mitochondrial permeability transition (MPT)—a critical event in cellular apoptosis. At low concentrations (5-50 μM), 4'-hydroxy nimesulide induces cyclosporin A-sensitive mitochondrial swelling in the presence of calcium, suggesting shared toxicological pathways despite structural differences [5]. Additionally, both compounds exhibit free radical scavenging capabilities, but only the deuterated metabolite's precursor (4'-hydroxy nimesulide) effectively scavenges superoxide anions (O₂⁻), highlighting structure-activity differences in their antioxidant mechanisms [5].
Table 3: Functional Comparison with Parent Compound
Biological Property | Nimesulide | 4'-Hydroxy Nimesulide |
---|---|---|
Primary Metabolic Pathway | CYP2C9-mediated 4'-hydroxylation | Further conjugation (glucuronidation) |
Mitochondrial Uncoupling | Significant at ≥50 μM | Absent |
MPT Induction | Calcium-dependent | Calcium-dependent (5-50 μM) |
ROS Scavenging Profile | Hydroxyl radicals only | Hydroxyl radicals + superoxide anions |
Plasma Protein Binding | >97.5% | Similar affinity |
Elimination Half-life | 1.8–4.7 hours (adults) [8] | Approximately twice the parent compound |
The deuterated metabolite has proven particularly valuable in environmental and food safety analytics, where its stable isotope signature enables detection of nimesulide residues in complex matrices like bovine milk. Methods leveraging 4'-Hydroxy Nimesulide-d3 achieve detection limits of 1.03 ng/mL for the hydroxylated metabolite through optimized extraction workflows combining protein precipitation and solid-phase extraction [5]. This sensitivity is critical for monitoring veterinary drug residues and environmental contamination from pharmaceutical waste, demonstrating the compound's utility beyond human pharmacokinetics.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: